dl-Alanyl-l-leucine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

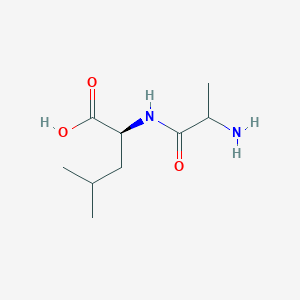

dl-Alanyl-l-leucine: is a dipeptide composed of the amino acids alanine and leucineThe compound is known for its role as a source donor of l-leucine, an essential amino acid important for protein synthesis and metabolic functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: dl-Alanyl-l-leucine can be synthesized through peptide synthesis methods, which involve the coupling of alanine and leucine. The process typically uses protecting groups to prevent unwanted reactions and coupling reagents to facilitate the formation of the peptide bond. Common reagents include carbodiimides and uronium salts .

Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. These methods are optimized for high yield and purity, often using automated peptide synthesizers. The process includes steps such as solid-phase synthesis, purification by high-performance liquid chromatography (HPLC), and lyophilization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: dl-Alanyl-l-leucine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced peptides .

Scientific Research Applications

dl-Alanyl-l-leucine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in peptide synthesis and as a model compound for studying peptide reactions.

Biology: The compound is utilized in studies of protein synthesis, enzyme activity, and metabolic pathways.

Medicine: this compound is investigated for its potential therapeutic effects, including its role in metabolic disorders and as a biomarker for chronic kidney disease.

Industry: The compound is used in the production of bioactive peptides and as a component in various biochemical assays

Mechanism of Action

The mechanism of action of dl-Alanyl-l-leucine involves its role as a source donor of l-leucine. l-Leucine is an essential amino acid that plays a crucial role in protein synthesis and metabolic regulation. The compound is transported into cells via amino acid transporters and is involved in signaling pathways such as the mTOR pathway, which regulates cell growth and metabolism .

Comparison with Similar Compounds

d-Alanyl-l-leucine: Another dipeptide with similar properties and applications.

l-Alanyl-d-leucine: A stereoisomer with different biological activity.

N-acetyl-dl-leucine: A modified form with enhanced pharmacokinetic properties .

Uniqueness: dl-Alanyl-l-leucine is unique due to its specific combination of alanine and leucine, which imparts distinct biochemical properties. Its role as a source donor of l-leucine makes it valuable in various research and industrial applications .

Biological Activity

dl-Alanyl-l-leucine is a dipeptide composed of the amino acids alanine and leucine. It has garnered attention in various fields of research due to its potential biological activities, including effects on muscle metabolism, immune response, and neurological functions. This article explores the biological activity of this compound, summarizing key findings from recent studies and providing a comprehensive overview of its mechanisms of action.

- Chemical Formula : C₉H₁₈N₂O₃

- Molecular Weight : 174.25 g/mol

- CAS Number : 23615548

Table 1: Summary of Studies on Biological Activity

Case Study 1: Muscle Mass Improvement in Elderly Patients

A double-blind, placebo-controlled trial investigated the effects of L-Leucine supplementation on muscle mass and functional performance in elderly individuals. Results indicated that higher leucine content significantly improved lean tissue mass (LTM) and functional performance metrics such as the 30-second chair stand test (30-CST) and handgrip strength . While this study did not directly involve this compound, it underscores the importance of leucine in muscle health.

Case Study 2: Neuroprotective Applications

Research on N-acetyl-l-leucine has demonstrated its efficacy in managing symptoms associated with cerebellar ataxia and other neurological disorders. Ongoing clinical trials are exploring its therapeutic potential for various conditions, suggesting that similar mechanisms may be applicable to this compound due to its structural relationship with leucine .

Properties

Molecular Formula |

C9H18N2O3 |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

(2S)-2-(2-aminopropanoylamino)-4-methylpentanoic acid |

InChI |

InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6?,7-/m0/s1 |

InChI Key |

RDIKFPRVLJLMER-MLWJPKLSSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)C(C)N |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.